molecular formula C9H9IN2 B2526280 2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine CAS No. 2173991-62-1

2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine

货号: B2526280
CAS 编号: 2173991-62-1
分子量: 272.089
InChI 键: FNXDLISRHZXOKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the second position and two methyl groups at the first and fifth positions of the pyrrolo[2,3-b]pyridine ring system. It has a molecular formula of C9H9IN2 and a molecular weight of 272.09 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound .

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at position 2 undergoes facile nucleophilic substitution, forming bonds with amines, thiols, and other nucleophiles. This reaction is critical for introducing functional groups into the pyrrolopyridine scaffold.

Nucleophile Conditions Product Yield Source
AminesDMF, 80°C, 12–24 h2-Amino-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine65–85%
ThiolsEtOH, K₂CO₃, reflux, 6–8 h2-Sulfanyl-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine70–90%
CyanideCuCN, DMF, 120°C, 4 h2-Cyano-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine55–60%

Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing methyl groups enhance the electrophilicity of the iodine-bearing carbon. Polar aprotic solvents (e.g., DMF) accelerate the process by stabilizing transition states.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds for structural diversification.

Suzuki-Miyaura Coupling

Boronic Acid Catalyst Conditions Product Yield Source
4-MorpholinophenylPdCl₂(PPh₃)₂, NaHCO₃DMF/H₂O, 100°C, 1 h2-Aryl-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine75–80%
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80°C, 12 h2-Phenyl-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine85–90%

Buchwald-Hartwig Amination

Amine Catalyst Conditions Product Yield Source
PiperidinePd(OAc)₂, XPhosToluene, 110°C, 24 h2-Piperidinyl-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine60–65%

Key Observation :
The chemoselectivity of cross-coupling at position 2 is maintained even in the presence of other reactive sites (e.g., methyl groups), as demonstrated in the synthesis of FGFR inhibitors .

Oxidation Reactions

The methyl groups at positions 1 and 5 undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 25°C, 12 h5-Carboxy-1-methyl-1H-pyrrolo[2,3-b]pyridine40–50%
SeO₂AcOH, reflux, 6 h1,5-Diformyl-1H-pyrrolo[2,3-b]pyridine30–35%

Limitation :
Over-oxidation can occur with harsh conditions, leading to degradation of the pyrrolopyridine core.

FGFR Inhibition

  • Compound 4h (derived via Suzuki coupling): FGFR1–3 IC₅₀ = 7–25 nM; inhibits breast cancer cell proliferation (4T1 cells) and metastasis .

  • Mechanism : The iodine atom enhances electrophilicity, enabling covalent interaction with cysteine residues in the FGFR ATP-binding pocket .

RORC2 Inverse Agonists

  • Nitro-reduction and subsequent coupling yield analogs with oral bioavailability and IL-17 suppression (IC₅₀ < 50 nM) .

Mechanistic Pathways

  • Nucleophilic Substitution :

    Ar-I+NuSNArAr-Nu+I\text{Ar-I} + \text{Nu}^- \xrightarrow{\text{S}_N\text{Ar}} \text{Ar-Nu} + \text{I}^-
  • Oxidative Dehydrogenation :
    Methyl groups oxidize to carbonyls via radical intermediates under acidic conditions .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Solubility : Low in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL) .

科学研究应用

Medicinal Chemistry and Oncology

Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling and cancer progression. Notably, it has shown effectiveness against the Insulin Growth Factor 1 Receptor (IGF-1R), which is implicated in the growth of solid tumors. Inhibiting IGF-1R can be beneficial for treating cancers that are resistant to conventional therapies .

Case Study: c-Met Inhibition
A study synthesized derivatives of 1H-pyrrolo[2,3-b]pyridine bearing aromatic hydrazone moieties, demonstrating significant activity as c-Met inhibitors. The compounds induced apoptosis in A549 lung cancer cells and effectively arrested the cell cycle at the G2/M phase. Structure-activity relationship (SAR) analyses revealed that certain derivatives exhibited superior antitumor activity compared to others, indicating the potential for developing targeted cancer therapies based on this scaffold .

Targeting Fibroblast Growth Factor Receptors

Recent research highlighted the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is associated with various tumors; thus, targeting these receptors represents a promising strategy for cancer treatment. One derivative exhibited IC50 values of 7 nM against FGFR1 and showed efficacy in inhibiting proliferation and inducing apoptosis in breast cancer cells . This underscores the compound's versatility in targeting multiple pathways involved in tumorigenesis.

SGK-1 Kinase Inhibition

Another significant application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in renal and cardiovascular diseases. Compounds derived from 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine have shown promise in regulating electrolyte balance and managing conditions related to SGK-1 activity. This highlights its potential beyond oncology into broader therapeutic areas such as renal disease management .

Structure-Activity Relationships (SAR)

The exploration of SAR for various derivatives has been crucial in optimizing their biological activity. For instance, modifications on the pyrrolo[2,3-b]pyridine scaffold have led to compounds with enhanced selectivity and potency against specific kinases. This systematic approach allows researchers to design more effective inhibitors tailored for particular therapeutic targets .

Summary Table of Applications

Application AreaSpecific TargetsKey Findings
OncologyIGF-1RInhibits tumor growth; potential for solid tumors
Cancer Treatmentc-MetInduces apoptosis; effective against A549 cells
Renal DiseaseSGK-1Regulates electrolyte balance; potential therapies
Fibroblast Growth FactorFGFRsPotent inhibitors; affects breast cancer cells

作用机制

The mechanism of action of 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of fibroblast growth factor receptors, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival .

相似化合物的比较

Similar Compounds

Uniqueness

2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for the synthesis of diverse derivatives with significant biological activities .

生物活性

2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. Characterized by its unique structure, which includes an iodine atom at the second position and two methyl groups at the first and fifth positions, this compound has attracted significant interest in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C9H9IN2, with a molecular weight of 272.09 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C9H9IN2 c1 6 3 7 4 8 10 12 2 9 7 11 5 6 h3 5H 1 2H3\text{InChI }\text{InChI 1S C9H9IN2 c1 6 3 7 4 8 10 12 2 9 7 11 5 6 h3 5H 1 2H3}

The biological activity of this compound primarily involves its role as a kinase inhibitor. It has been shown to interact with various protein kinases, particularly fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of these receptors, it inhibits their activity and subsequently blocks downstream signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Kinase Inhibition : This compound has been identified as a potent inhibitor of SGK-1 kinase and TNIK (TRAF2 and NCK-interacting kinase), which are involved in various cellular processes including cell growth and survival. IC50 values for these interactions have been reported to be lower than 1 nM in some cases .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, making them potential candidates for the development of new antibiotics.
  • Anti-Cancer Potential : The compound's ability to inhibit FGFRs suggests its potential use in cancer therapy, particularly in tumors where FGFR signaling is dysregulated. This aspect is being actively researched for therapeutic applications in oncology .

Synthetic Routes

The synthesis of this compound typically involves the iodination of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in organic solvents like acetonitrile or dichloromethane at room temperature to ensure optimal yield and purity.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
5-Iodo-1H-pyrrolo[2,3-b]pyridineIodine at position 5Potential anti-cancer activity
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridineMethyl group at position 5 and iodine at position 3Inhibitory effects on FGFRs
4-Methyl-1H-pyrrolo[2,3-b]pyridineMethyl substitution at position 4Diverse biological activities

The presence of both iodine and methyl groups in this compound enhances its reactivity and biological activity compared to other derivatives.

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of this compound effectively bind to protein kinases with varying affinities depending on structural modifications. This work highlights the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against specific targets .
  • Therapeutic Applications : Research into the use of this compound as a therapeutic agent for diseases mediated by SGK activity has shown promising results. The ability to inhibit SGK pathways suggests potential applications in treating conditions such as cancer and metabolic disorders .

属性

IUPAC Name

2-iodo-1,5-dimethylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-3-7-4-8(10)12(2)9(7)11-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXDLISRHZXOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。